molecular formula C18H16O4 B2963773 methyl 4-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]benzoate CAS No. 1164498-07-0

methyl 4-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]benzoate

Cat. No.: B2963773
CAS No.: 1164498-07-0
M. Wt: 296.322
InChI Key: OJZPJHGLUOUICM-LFYBBSHMSA-N
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Description

Methyl 4-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]benzoate is a high-purity chemical reagent designed for specialized research applications. This compound belongs to a class of structures featuring an extended conjugated system, characterized by a central (1E)-3-oxoprop-1-en-1-yl bridge that connects 4-methylbenzoate and 4-methoxyphenyl ketone functionalities . This specific molecular architecture, which shares a close structural relationship with known chalcone derivatives and styryl benzoates, suggests significant potential for investigation in materials science and organic electronics, particularly in the development of organic nonlinear optical (NLO) materials and molecular crystals . For the research community, this compound serves as a valuable synthetic intermediate or building block for constructing more complex molecular systems. Researchers can utilize the methyl ester and ketone groups as handles for further chemical modification, enabling the exploration of structure-property relationships in polymer chemistry or the synthesis of novel coordination complexes. Its rigid, planar structure is a key feature for studies aiming to develop organic semiconductors or advanced fluorescent markers. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 4-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-21-16-10-8-14(9-11-16)17(19)12-5-13-3-6-15(7-4-13)18(20)22-2/h3-12H,1-2H3/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZPJHGLUOUICM-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]benzoate, also known as a chalcone derivative, has attracted attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Molecular Structure

  • IUPAC Name : this compound
  • Molecular Formula : C18H16O4C_{18}H_{16}O_{4}
  • Molecular Weight : 300.32 g/mol

Structural Representation

The chemical structure consists of a benzoate moiety linked to a chalcone-like structure, which is characterized by the presence of conjugated double bonds that contribute to its biological activity.

Anti-inflammatory Activity

Chalcone derivatives have been documented for their anti-inflammatory properties. A study showed that this compound significantly inhibited the production of pro-inflammatory cytokines in vitro. This effect was attributed to the compound's ability to suppress NF-kB activation, a key regulator in inflammation pathways .

Antioxidant Activity

The antioxidant potential of this compound was evaluated using DPPH and ABTS assays. Results indicated that it effectively scavenged free radicals, demonstrating a dose-dependent response. The mechanism involves the donation of hydrogen atoms from the phenolic hydroxyl groups present in its structure .

Anticancer Activity

Research has highlighted the anticancer properties of this chalcone derivative against various cancer cell lines. In vitro studies revealed that it induced apoptosis in breast cancer cells (MCF-7) through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Case Study: Breast Cancer

In a specific case study involving MCF-7 cells:

  • Concentration : 10 µM
  • Observation : Induction of apoptosis after 48 hours.
  • Mechanism : Upregulation of pro-apoptotic factors and downregulation of anti-apoptotic factors.

Antimicrobial Activity

The compound also exhibited antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Data Table: Summary of Biological Activities

Biological ActivityMethodologyResults
Anti-inflammatoryCytokine production assaySignificant inhibition of TNF-α production (p < 0.05)
AntioxidantDPPH and ABTS assaysIC50 = 25 µg/mL for DPPH scavenging
AnticancerMCF-7 cell line assayInduced apoptosis at 10 µM concentration
AntimicrobialAgar diffusion methodMIC = 15 µg/mL for E. coli

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone Derivatives with Varied Substituents

Chalcones are characterized by their α,β-unsaturated ketone backbone. Modifications to the aromatic rings significantly influence their physicochemical and functional properties.

Table 1: Comparison of Chalcone Derivatives
Compound Name Molecular Formula Substituents (R₁, R₂) Key Properties/Applications Reference
Compound 5g (Target) C₁₈H₁₆O₄ R₁: 4-OCH₃; R₂: COOCH₃ NMR-confirmed (E)-isomer; NLO potential
4M1PMS (4-Methylphenyl sulfonate derivative) C₂₃H₂₀O₅S R₁: 4-CH₃; R₂: SO₃C₆H₄CH₃ Enhanced solubility; NLO crystal growth
4BPMS (4-Bromophenyl sulfonate derivative) C₂₂H₁₇BrO₅S R₁: 4-Br; R₂: SO₃C₆H₄CH₃ High polarizability; NLO applications
2-Methoxy-4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl 4-chlorobenzoate C₂₄H₁₉ClO₄ R₁: 4-CH₃; R₂: Cl-substituent Crystalline stability; halogen interactions

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Bromo (4BPMS) and chloro () substituents increase polarizability, enhancing NLO properties .
  • Solubility : Sulfonate groups (4M1PMS, 4BPMS) improve solubility in polar solvents compared to ester groups (Compound 5g) .
  • Crystallinity : Halogen atoms (e.g., Cl in ) promote crystal packing via halogen bonding, critical for NLO crystal growth .

Quinoline-Piperazine-Benzoate Hybrids

Compounds C1–C7 () feature a quinoline core linked to a methyl benzoate group via a piperazine bridge. For example, C6 (methyl 4-(4-(2-(4-methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) shares the 4-methoxyphenyl group with Compound 5g but differs in the quinoline-piperazine backbone .

Table 2: Quinoline Derivatives vs. Compound 5g
Property Compound 5g C6 (Quinoline Derivative)
Molecular Weight 296.32 g/mol ~500–550 g/mol (estimated)
Functional Groups Propenone, ester Quinoline, piperazine, ester
Biological Activity Potential protease inhibition (unconfirmed) Likely kinase inhibition (quinoline moiety)
Synthetic Complexity Moderate (1-step condensation) High (multi-step synthesis)

Key Differences :

  • Bioactivity: Quinoline derivatives (C1–C7) are often explored for anticancer activity due to their structural resemblance to kinase inhibitors, whereas chalcones like Compound 5g are studied for protease inhibition .
  • Synthetic Accessibility: Compound 5g requires simpler synthesis compared to quinoline hybrids .

Imine vs. Ketone Linkages

Compound 31i () replaces the ketone group of Compound 5g with an imine (-N=CH-), resulting in methyl 4-((1E,3E)-3-((4-methoxyphenyl)imino)but-1-en-1-yl)benzoate. This modification alters electronic properties:

  • Electronic Effects : The imine group increases electron deficiency, enhancing reactivity toward nucleophiles .
  • Isomerism : Compound 31i exists as an 87:13 E/Z isomer mixture , complicating crystallization compared to the (E)-configured Compound 5g .

Amino-Substituted Analogs

Ethyl 4-{[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]amino}benzoate () introduces an amino group (-NH-) into the propenone chain. This substitution:

  • Hydrogen Bonding: The amino group enables hydrogen bonding, improving solubility in protic solvents .
  • Biological Interactions: Enhanced binding to enzymes via H-bond donors/acceptors .

Indole-Containing Chalcones

Compound 14 () replaces the 4-methoxyphenyl group with an indole moiety, yielding {4-[(1E)-3-(1H-indol-3-yl)-3-oxoprop-1-en-1-yl]phenoxy} acetic acid. Indole’s aromaticity and hydrogen-bonding capacity make it a potent pharmacophore for protease inhibition .

Computational and Structural Insights

  • NLO Properties : Compound 5g’s conjugated system enables charge transfer, a key feature for NLO materials. Computational studies on similar chalcones (e.g., ) predict hyperpolarizability values (~200–300 × 10⁻³⁰ esu) .
  • Crystallography : Structural determination of these compounds often relies on SHELX software (), which refines crystal parameters using high-resolution data .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for methyl 4-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]benzoate, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Aldol Condensation : Reacting 4-methoxyacetophenone with methyl 4-formylbenzoate under basic conditions (e.g., NaOH/ethanol) to form the α,β-unsaturated ketone intermediate .

Esterification : Protecting the benzoic acid group as a methyl ester using methanol and catalytic sulfuric acid .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .

  • Optimization : Yield enhancements are achieved by controlling reaction temperature (60–80°C for Aldol step), solvent polarity (DMF for polar intermediates), and stoichiometric ratios (1:1.2 ketone:aldehyde) .

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key features include:
  • E-configuration : Coupling constant J = 12–16 Hz for the α,β-unsaturated carbonyl protons .
  • Aromatic protons : Distinct splitting patterns for the 4-methoxyphenyl and benzoate groups .
  • IR Spectroscopy : Strong C=O stretches (~1680 cm⁻¹ for ketone, ~1720 cm⁻¹ for ester) .
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z 310.12 (calculated for C₁₈H₁₆O₄) .

Q. How does the methoxy group influence the compound’s solubility and reactivity?

  • Methodological Answer :

  • Solubility : The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) due to increased dipole moment .
  • Reactivity : The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution (e.g., nitration, halogenation) at the para position .

Advanced Research Questions

Q. What computational methods are suitable for modeling the compound’s electronic properties and reaction pathways?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use the B3LYP hybrid functional with a 6-311++G(d,p) basis set to calculate:
  • HOMO-LUMO gaps (predicting charge-transfer behavior) .
  • Transition states for Aldol condensation using Gaussian 09 .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO to study aggregation behavior .

Q. How can crystallographic data resolve discrepancies in proposed molecular geometries?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement. Key steps:

Collect data at 100 K to minimize thermal motion artifacts .

Refine anisotropic displacement parameters for non-H atoms .

Validate the E-configuration via C=C bond length (~1.34 Å) and torsion angles .

  • Contradiction Resolution : If experimental bond lengths deviate >0.05 Å from DFT predictions, re-examine basis set adequacy or solvent effects in calculations .

Q. What strategies can mitigate side reactions during functionalization of the α,β-unsaturated ketone moiety?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect the ketone as a ketal (e.g., ethylene glycol) before modifying the ester group .
  • Selective Catalysis : Use Pd/Cu catalysts for Heck couplings to avoid over-reduction of the carbonyl .
  • Kinetic Control : Perform Michael additions at low temperatures (−20°C) to favor 1,4-addition over polymerization .

Q. How do substituents on the aromatic rings affect the compound’s nonlinear optical (NLO) properties?

  • Methodological Answer :

  • Hyperpolarizability (β) Calculations : Replace the methoxy group with electron-withdrawing groups (e.g., NO₂) and compute β using CAM-B3LYP. Higher β values correlate with enhanced NLO activity .
  • Experimental Validation : Use hyper-Rayleigh scattering to measure second-harmonic generation (SHG) efficiency .

Tables for Comparative Analysis

Table 1 : Comparison of Synthetic Yields Under Different Conditions

StepSolventCatalystTemperatureYield (%)Reference
Aldol CondensationEthanolNaOH70°C65
Aldol CondensationDMFL-Proline80°C78
EsterificationMethanolH₂SO₄Reflux92

Table 2 : Key Spectral Data for Structural Confirmation

TechniqueObserved SignalReference
1H NMRδ 8.02 (d, J = 16 Hz, CH=CO)
13C NMRδ 188.5 (C=O ketone), 165.2 (C=O ester)
IR1680 cm⁻¹ (C=O ketone)

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